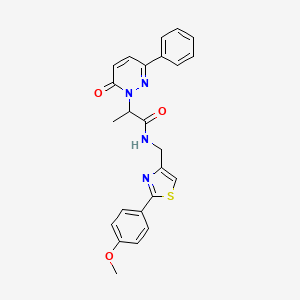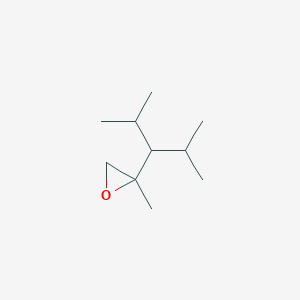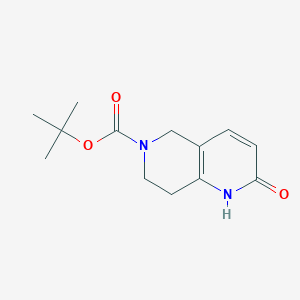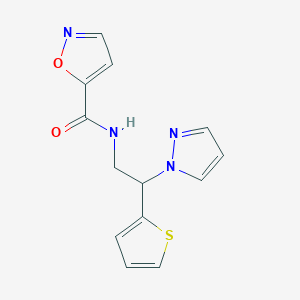
3-Fluoro-2-nitrophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives like 3-Fluoro-2-nitrophenylboronic acid, have been utilized for optical modulation and saccharide recognition. They play a crucial role in the development of fluorescent sensors, particularly for detecting saccharides due to their ability to bind to diols, which are abundant in saccharides. For instance, the modification of carbon nanotubes with phenyl boronic acids has demonstrated a systematic link between the structure of boronic acid derivatives and the photoluminescent properties of the nanotubes, revealing a potential for saccharide recognition in aqueous solutions (Mu et al., 2012).
Molecular Structure and Tautomeric Equilibria
Research into the molecular structure and tautomeric equilibria of this compound and its analogs has provided insights into their chemical behavior and potential applications. The tautomeric rearrangement of functionalized 2-formylphenylboronic acids to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles has been investigated, offering a deeper understanding of their chemical properties and potential applications in synthesis and material science (Luliński et al., 2007).
Glucose Sensing and Selectivity Improvement
The application of this compound derivatives in glucose sensing represents a significant advancement in biomedical sensors. These derivatives have been used to improve the selectivity and sensitivity of glucose detection in aqueous solutions, demonstrating the potential for non-invasive blood glucose monitoring. The "knock-out" binding strategy employed to enhance selectivity towards glucose over other saccharides highlights the innovative approaches in sensor technology (Huang et al., 2013).
Adsorption Mechanism and Spectroscopic Studies
The influence of substituents on the adsorption mechanism of phenylboronic acids, including fluoro derivatives, has been explored through spectroscopic studies. These studies provide valuable insights into how different substituents and their positions affect the adsorption behavior and surface interactions of these compounds, which is crucial for designing more efficient sensors and catalysts (Piergies et al., 2013).
Fluorogenic Probes for Cancer Cell Imaging
Derivatives of this compound have been developed as fluorogenic probes for selective imaging of cancer cells. The design of these probes leverages the unique properties of boronic acids for targeted cancer diagnostics, offering a promising approach for enhancing the specificity and efficiency of cancer detection in clinical settings (Li et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-2-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with diols, which are found in many biomolecules such as carbohydrates and glycoproteins . This allows them to modulate the activity of these biomolecules, influencing biochemical reactions.
Cellular Effects
The specific cellular effects of 3-Fluoro-2-nitrophenylboronic acid are not well-studied. Boronic acids are known to influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of key enzymes and proteins .
Molecular Mechanism
It is known that boronic acids can inhibit or activate enzymes by forming reversible covalent bonds with them . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily . They can have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(3-fluoro-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCXIXLGJBJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)


![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)


![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)




![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
